Isoannonacin
Description
Structure
2D Structure
Properties
CAS No. |
170900-30-8 |
|---|---|
Molecular Formula |
C35H64O7 |
Molecular Weight |
596.9 g/mol |
IUPAC Name |
5-[6,11-dihydroxy-11-[5-(1-hydroxytridecyl)oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one |
InChI |
InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(37)18-13-12-14-20-30-26-28(25-27(2)36)35(40)41-30/h28-34,37-39H,3-26H2,1-2H3 |
InChI Key |
DGQPZGGOYKKJLX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC2CC(C(=O)O2)CC(=O)C)O)O)O |
melting_point |
91-92°C |
Other CAS No. |
123266-22-8 |
physical_description |
Solid |
Synonyms |
annonacin-A-one annonacin-A-one, ((2,4-cis)-10R)-isome |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies
Phytochemical Sourcing and Botanical Distribution of Isoannonacin
This compound is a naturally occurring compound found primarily within the plant family Annonaceae, a large family of flowering plants commonly known as the custard apple family. wikipedia.orgpreprints.org Its distribution, however, is not limited to a single genus and has been identified in various species through phytochemical investigations.
Identification in Annona Species
The genus Annona is a significant source of this compound. It has been reported in several well-known species, including:
Annona muricata L.: Commonly known as soursop or graviola, this species is perhaps the most widely recognized source of this compound. nih.govnih.govnih.gov The compound has been isolated from various parts of the plant, including the seeds, leaves, and fruit pulp. nih.govnih.govpurdue.edu A. muricata is a tropical evergreen tree native to the Americas but now cultivated worldwide in tropical and subtropical regions. nih.govrjas.org
Annona cherimola Mill.: Known as the cherimoya, this compound has also been identified in the seeds of this species. frontiersin.org
Annona squamosa L.: Commonly called sugar apple or sweetsop, this species is another member of the Annona genus where this compound has been found. phytojournal.com
Exploration of Other Biological Sources
Beyond the Annona genus, this compound has been isolated from other members of the Annonaceae family, demonstrating a broader botanical distribution. These include:
Asimina species: this compound has been reported in Asimina triloba (pawpaw) and Asimina angustifolia. nih.govplantaedb.com Furthermore, it was isolated for the first time from the leaves and twigs of Asimina longifolia (the long leaf paw paw). nih.gov
Goniothalamus species: The compound has been found in Goniothalamus donnaiensis, where it was isolated from the roots alongside other mono-THF acetogenins (B1209576). acs.org
Chromatographic and Spectroscopic Isolation Techniques for this compound from Complex Matrices
The isolation of pure this compound from its natural plant sources is a complex process that relies on a combination of sophisticated extraction and separation techniques.
Optimized Extraction Protocols
The initial step in isolating this compound involves the extraction of the compound from the plant material. A common method is the use of an ethanolic extract of the plant material, such as the seeds of Annona muricata. purdue.edu This is often followed by a liquid-liquid partition to separate compounds based on their polarity. psu.edu For instance, a crude extract can be partitioned between different solvents to enrich the fraction containing acetogenins like this compound.
Advanced Separation Strategies
Following initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other phytochemicals. ijrpr.comchromatographyonline.com These methods are crucial for obtaining the compound in a pure form necessary for structural elucidation and further study. mdpi.com
Column Chromatography: This is a fundamental technique used for the initial fractionation of the extract. nih.gov Silica gel is a common stationary phase for this purpose. psu.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the fine purification of this compound. scarf.scotnih.gov Preparative and semi-preparative HPLC are often used in the final stages of isolation to separate closely related isomers and achieve high purity. psu.edumdpi.com Reversed-phase HPLC, where the stationary phase is nonpolar, is a frequently utilized mode for the separation of acetogenins. nih.gov
Other Chromatographic Methods: Techniques like Thin Layer Chromatography (TLC) are used for monitoring the progress of separation and for qualitative analysis. mdpi.com Kedde's reagent can be used as a spray reagent in TLC to specifically detect α,β-unsaturated γ-lactones, a characteristic structural feature of many acetogenins, including this compound. researchgate.net
Stereochemical Elucidation and Isomeric Characterization in Natural Isolates
The structural complexity of this compound includes multiple stereocenters, making its stereochemical elucidation a challenging but critical aspect of its characterization. The precise arrangement of atoms in three-dimensional space is determined using a combination of spectroscopic methods and chemical derivatization.
Spectroscopic techniques are fundamental to determining the planar structure and relative stereochemistry of this compound. scielo.br These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to determine the carbon skeleton and the connectivity of atoms. purdue.eduscielo.br Advanced NMR techniques can help in assigning the relative stereochemistry of the various chiral centers.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. purdue.edu Fragmentation patterns observed in MS can provide valuable information about the structure of the molecule. purdue.edunih.gov
The determination of the absolute stereochemistry often requires more advanced techniques or comparison with synthetic standards. The presence of isomers, such as positional isomers and epimers, is common in natural extracts containing acetogenins. psu.edu For instance, this compound-10-one is a related acetogenin (B2873293) that has also been isolated. purdue.edu The separation and characterization of these isomers are crucial for a complete understanding of the phytochemical profile of the source organism. psu.edu
Biosynthetic Pathways and Enzymatic Mechanisms of Isoannonacin
Proposed Biosynthetic Routes and Intermediate Analysis
The proposed pathway begins with the formation of a polyketide chain, which then undergoes a series of modifications. A key proposed step is the epoxidation of specific double bonds within the polyene intermediate, followed by regioselective and stereoselective cyclization cascades to form the characteristic THF rings. This process of oxidative cyclization is a defining feature of polyether biosynthesis. nih.gov The final steps involve the formation of the butenolide lactone at one end of the molecule. nih.gov
Annonaceous acetogenins (B1209576) are classified as polyketides, a diverse group of secondary metabolites synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs). rsc.orgwikipedia.org The biosynthesis of the acetogenin (B2873293) backbone is analogous to fatty acid synthesis but with a crucial difference: the β-keto group formed during each chain extension cycle is often incompletely reduced, leading to immense structural diversity. imperial.ac.uk
The process is initiated with a starter unit, typically acetyl-CoA, which is condensed with extender units like malonyl-CoA in a stepwise fashion. wikipedia.org This iterative process is catalyzed by PKSs, which are multi-enzyme polypeptides that include acyl-carrier domains and a variety of enzymatic units for elongation and modification. wikipedia.org Type I PKSs, which are large, modular protein complexes, are thought to be involved in the formation of complex polyketides like acetogenins. These enzymes contain a series of modules, each responsible for one cycle of chain elongation and associated chemical modifications, such as reductions or dehydrations. imperial.ac.ukwikipedia.org A putative biosynthetic gene cluster (BGC) predicted to synthesize polyketides has been identified in Annona cherimola, further supporting the role of PKSs in acetogenin formation. researchgate.net
The study of the specific enzymes (enzymology) involved in isoannonacin biosynthesis is an area of ongoing research. news-medical.netgouni.edu.ng While the complete enzymatic cascade has not been fully elucidated, key catalytic functions can be inferred from the structure of the final product and knowledge of related biosynthetic pathways.
Oxidoreductases and Transferases: The initial construction of the polyketide chain by PKSs involves a suite of enzymes, including keto-synthase (KS), acyl-transferase (AT), and acyl carrier protein (ACP) domains. rsc.org Subsequent modifications to the growing chain are carried out by other enzyme domains like ketoreductases (KR), dehydratases (DH), and enoylreductases (ER), which control the oxygenation pattern and degree of saturation along the backbone. imperial.ac.uk
Epoxidases and Cyclases: The formation of the signature THF rings is a critical part of the pathway. This is hypothesized to involve monooxygenases (epoxidases) that introduce epoxide rings at specific positions along the polyene precursor. These epoxides are then opened and cyclized by an epoxide hydrolase-like enzyme in a cascade reaction to form the THF rings. nih.gov The stereochemistry of these rings is tightly controlled by the enzymes involved.
Lactone Formation: The terminal butenolide ring is another key structural feature. Its formation is thought to occur late in the biosynthetic pathway. One proposed mechanism involves a Fries rearrangement, catalyzed by specific enzymes, to form the α-substituted butenolide from a cyclic β-keto ester intermediate. nih.gov
The coordinated action of these enzymes—from the initial PKS-mediated chain assembly to the final cyclizations—results in the complex and stereochemically rich structure of this compound. stanford.edu
Genetic Underpinnings of this compound Biosynthesis
The genetic basis for the production of this compound and other acetogenins lies within biosynthetic gene clusters (BGCs) in the genomes of Annona species. These clusters contain the genes encoding the necessary enzymes, such as PKSs and tailoring enzymes (e.g., oxidases, transferases), required for the complete synthesis of the molecule. researchgate.net
A significant breakthrough in understanding these genetic underpinnings came from the genome assembly of the American Cherimoya (Annona cherimola). In this study, researchers identified a putative BGC (designated BGC1) that is predicted to be responsible for synthesizing the polyketide backbone of acetogenins. This cluster contains genes encoding for key enzymatic domains, including those relevant to the formation of the long-chain fatty acid, THF rings, and the lactone ring structure characteristic of acetogenins. researchgate.net The identification of such clusters is the first step toward characterizing the specific genes and enzymes involved and understanding their regulation. The expression of these genes is likely tightly controlled and may be specific to certain tissues (e.g., leaves, bark, seeds) and developmental stages of the plant. mdpi.com
Heterologous Expression and Metabolic Engineering for Production Enhancement
The low concentration of this compound and other acetogenins in their natural plant sources limits their availability for research and potential applications. nih.gov Metabolic engineering and heterologous expression represent promising strategies to overcome this limitation by transferring the biosynthetic pathway into a more manageable host organism, such as a microbe or a plant cell culture. researchgate.netyoutube.com
Heterologous expression involves identifying the complete BGC for this compound, cloning the necessary genes, and introducing them into a suitable production host like yeast (Saccharomyces cerevisiae) or bacteria (E. coli). researchgate.netplos.org These hosts can be genetically engineered to optimize the production of the target compound by enhancing the supply of necessary precursors (like acetyl-CoA and malonyl-CoA) and redirecting cellular metabolism away from competing pathways. youtube.comrsc.org
While the heterologous production of complex plant natural products like acetogenins is challenging due to the large size of the PKS enzymes and the need for multiple functional tailoring enzymes, it offers significant potential. nih.govresearchgate.net Success in this area could enable a sustainable and scalable supply of this compound. Furthermore, metabolic engineering approaches could be used to generate novel analogues of this compound with potentially improved properties by modifying or swapping enzyme domains within the biosynthetic pathway. nih.govnih.gov
Synthetic Chemistry Approaches to Isoannonacin and Structural Analogues
Total Synthesis Strategies for Annonaceous Acetogenins (B1209576) Precursorsscispace.com
The total synthesis of Annonaceous acetogenins is a significant challenge due to the presence of multiple stereocenters, long aliphatic chains, and sensitive functional groups. Strategies are often designed to be flexible, allowing for the synthesis of various members of the acetogenin (B2873293) family and their analogues. beilstein-journals.org These approaches can be broadly categorized as linear or convergent, with the latter being more prevalent due to its efficiency. beilstein-journals.org
Convergent synthesis is the hallmark of modern approaches to complex molecules like Annonaceous acetogenins. scispace.com This strategy involves the independent synthesis of key molecular fragments, which are then coupled at a late stage. nih.gov For a typical mono-THF acetogenin like Isoannonacin, this would involve the synthesis of three main fragments: the terminal alkyne portion, the central stereodefined THF core, and the butenolide piece.
The advantages of a convergent approach are numerous. It allows for the accumulation of large quantities of advanced intermediates, simplifies the purification of products in later stages, and offers modularity. nih.govjstar-research.com This modularity means that different versions of each fragment can be synthesized and combined, facilitating the creation of a library of structural analogues for biological testing. nih.govresearchgate.net
Several powerful chemical reactions have been employed to unite these fragments. For instance, the Nozaki-Hiyama-Kishi (NHK) reaction has been utilized to couple a vinyl iodide fragment (part of the THF core) with an aldehyde fragment (part of the lactone-containing side chain). beilstein-journals.org Other key coupling reactions include the addition of organometallic reagents (like organomagnesium compounds) to aldehydes and Sonogashira cross-coupling to link acetylenic fragments. beilstein-journals.orgnih.govoup.com The synthesis of the acetogenin muricatetrocin C exemplifies a convergent strategy, where three key fragments were assembled using distinct methodologies. nih.gov Similarly, the total synthesis of (-)-mucocin was achieved via a late-stage connection of the molecule's left and right halves. nih.gov
| Acetogenin Target | Key Coupling Reaction | Fragments | Reference |
|---|---|---|---|
| Mosin B | Nozaki-Hiyama-Kishi Reaction | THF core and γ-lactone segment | beilstein-journals.org |
| Mucocin | Organomagnesium addition to aldehyde | Left part (THP ring) and Right part (THF/lactone) | nih.gov |
| cis-Solamin | Sonogashira cross-coupling | THF core and γ-lactone precursor | beilstein-journals.org |
| Pyragonicin | Zinc-mediated stereoselective coupling | Two highly functionalized intermediates | diva-portal.org |
Achieving precise control over the multiple stereocenters within the acetogenin backbone is arguably the most critical challenge in their synthesis. The absolute and relative configurations of the hydroxyl groups and the substituents on the THF ring(s) are crucial for biological activity. Chemists have developed and applied a sophisticated toolkit of asymmetric reactions to address this challenge. beilstein-journals.orgnih.gov
Prominent among these methods are the Sharpless Asymmetric Epoxidation (AE) and Asymmetric Dihydroxylation (AD). beilstein-journals.orgresearchgate.net These reactions allow for the introduction of chirality at specific positions in the carbon chain with predictable and high levels of stereoselectivity. For example, the synthesis of non-adjacent bis-THF acetogenins often relies on successive Sharpless asymmetric epoxidations to control the stereochemistry of the core unit. researchgate.net
Substrate-directed reactions are also commonly used, where existing stereocenters in a molecule guide the stereochemical outcome of a subsequent reaction. Iodoetherification, for instance, is a powerful method for constructing the THF core, where the cyclization of a chiral allylic or homoallylic alcohol proceeds with high diastereoselectivity to form the 2,5-disubstituted ring. beilstein-journals.org The synthesis of the acetogenin mosin B utilized such an iodoetherification of an E-allylic alcohol to stereoselectively construct the THF core segment. beilstein-journals.org Furthermore, chiral auxiliaries, such as Oppolzer's sultam, have been used to direct the stereoselective oxidation of dienes to install multiple stereocenters in a single step. soton.ac.uk
Design and Semi-Synthesis of this compound Derivatives
The generation of derivatives from a natural product scaffold, either through total synthesis of an analogue or by chemical modification of the natural product itself (semi-synthesis), is a cornerstone of medicinal chemistry. researchgate.netnih.gov This process allows researchers to probe the structure-activity relationship (SAR), identifying the key pharmacophoric elements responsible for biological efficacy and potentially leading to compounds with improved properties. mdpi.com
For this compound, the design of derivatives would logically focus on several key structural features: the hydroxyl groups, the THF ring, and the α,β-unsaturated γ-lactone (butenolide) tail. Modifications could include:
Esterification or Etherification: Converting the free hydroxyl groups into esters or ethers to investigate the importance of hydrogen bond donating capabilities.
Lactone Modification: Altering the butenolide ring, for example by saturation, changing the substitution pattern, or replacing it with other functional groups, to assess its role in the mechanism of action.
Alkyl Chain Variation: Changing the length or saturation level of the hydrocarbon chains flanking the THF core.
THF Ring Bioisosteres: Replacing the central THF ring with other cyclic ethers or even non-ether structures to understand the spatial and electronic requirements of the core. nih.gov
Semi-synthesis starts with the isolated natural product, which is then subjected to chemical reactions to create novel derivatives. mdpi.comsciforum.net For example, a common semi-synthetic route involves reacting the parent compound with various reagents to modify specific functional groups. mdpi.com This approach is often more efficient than total synthesis for producing a library of related compounds, provided the natural product is available in sufficient quantities. nih.gov The development of new isatin (B1672199) derivatives, for instance, often starts with a common isatin core which is then elaborated through reactions like condensation with hydrazides to explore potential as enzyme inhibitors. nih.gov
Novel Synthetic Route Development and Explorationmdpi.com
One notable strategy is the "naked alkyl skeleton approach" developed by Sinha and Keinan. mdpi.com This methodology inverts the traditional synthetic sequence. Instead of building a highly functionalized fragment and carrying it through multiple steps, this approach first constructs an unsaturated hydrocarbon backbone (the "naked skeleton"). mdpi.com The required oxygen functionalities (hydroxyls and THF rings) are then installed in the later stages of the synthesis through stereocontrolled oxidation reactions like epoxidation, dihydroxylation, and oxidative cyclization. mdpi.com This strategy was successfully applied to the synthesis of mucocin. mdpi.com
Ring-closing metathesis (RCM) has also emerged as a powerful tool in acetogenin synthesis. Hanessian's group utilized an ester-tethered RCM macrocyclization as part of a "chain elongation" strategy in the total synthesis of longicin, demonstrating a novel protocol for butenolide incorporation. beilstein-journals.org
Investigation of Isoannonacin S Biological Activities in Controlled Environments
Preclinical Research Paradigms and Model Systems
Preclinical research for compounds like isoannonacin typically involves a combination of in vitro (laboratory-based) and in vivo (animal) studies. invetus.comlabforward.io These models are essential for gathering initial data on a compound's biological effects before any consideration for further research. nih.gov Exploratory studies aim to generate theories about a substance's potential, while confirmatory studies seek to reproduce these findings in relevant models. nih.gov
In Vitro Cellular Assays for Biological Responses
In vitro assays are a foundational component of preclinical research, allowing scientists to observe the direct effects of a compound on cells in a controlled laboratory setting. carcinotech.com These assays are crucial for understanding mechanisms of action and for high-throughput screening of multiple compounds.
A variety of human tumor cell lines have been utilized to assess the biological response to this compound. koreascience.kr Standard protocols for these cytotoxicity tests often involve the use of cell lines such as:
A-549 (human lung carcinoma) koreascience.kr
MCF-7 (human breast carcinoma) koreascience.kr
HT-29 (human colon adenocarcinoma) koreascience.kr
A-498 (human kidney carcinoma) koreascience.kr
PC-3 (human prostate adenocarcinoma) koreascience.kr
MIA PaCa-2 (human pancreatic carcinoma) koreascience.kr
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to measure cellular metabolic activity as an indicator of cell viability. scielo.br This colorimetric assay helps determine a compound's cytotoxic (cell-killing) effects. Another technique involves using brine shrimp lethality tests for preliminary bioactivity screening. koreascience.kr
In Vivo Animal Model Systems for Efficacy Research
Following promising in vitro results, researchers may proceed to in vivo studies using animal models to evaluate a compound's efficacy and effects within a living organism. labforward.iolibretexts.org These studies are a mandatory step in preclinical drug development to provide safety and efficacy data before any potential human trials. labforward.io
Commonly used laboratory animal models in preclinical research include rodents like mice and rats, as well as rabbits and guinea pigs. invetus.comcnic.esyoutube.com The choice of animal model depends on the specific research question and the biological system being studied. nih.gov For instance, in arthritis research, models like collagen-induced arthritis in mice or mono-articular arthritis in rats are used. atlantic-bone-screen.com These models are instrumental in demonstrating the potential effects of a therapeutic agent in a complex biological system. invetus.com
Anti-Neoplastic Research of this compound
A significant area of research for this compound has been its potential anti-neoplastic, or anti-cancer, properties. ontosight.ainih.gov Annonaceous acetogenins (B1209576), as a class, have demonstrated cytotoxic activities against various cancer cell lines, including those that are multidrug-resistant. derpharmachemica.com
Inhibition of Uncontrolled Cellular Proliferation
Cancer is fundamentally a disease of uncontrolled cell division. khanacademy.org Therefore, a key focus of anti-cancer research is the identification of compounds that can inhibit this rapid proliferation. tocris.com Cell cycle inhibitors can halt the progression of the cell cycle at different stages, thereby reducing the rate of cell division. tocris.comnih.gov
Research has shown that this compound exhibits cytotoxic activity against a range of human tumor cell lines. koreascience.kr One study reported potent bioactivity in the brine shrimp lethality test and against six human solid tumor cell lines. koreascience.kr It showed notable selectivity for the pancreatic cancer cell line (PaCa-2) and was also significantly cytotoxic to the prostate cancer cell line (PC-3). koreascience.kr The effective concentrations (ED50) for cis-isoannonacin against various lung cancer cell lines have also been documented, indicating its potential to inhibit cell proliferation. nih.govencyclopedia.pub
Table 1: Cytotoxic Activity of this compound Against a Human Cancer Cell Line
| Compound | Cell Line | ED50 (µg/mL) |
|---|---|---|
| cis-Isoannonacin | A549 (Lung Carcinoma) | 1.48 x 10⁻³ |
Data sourced from nih.govencyclopedia.pub
Mechanisms of Programmed Cell Death Induction (Apoptosis)
Apoptosis is a form of programmed cell death, a natural and regulated process for removing old or damaged cells. wikipedia.orgmedcraveonline.com A hallmark of many cancers is the ability of tumor cells to evade apoptosis. aging-us.com Therefore, compounds that can induce apoptosis in cancer cells are of significant interest. aging-us.com
Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. wikipedia.orgmedcraveonline.com Both pathways converge on the activation of a family of proteases called caspases, which are the central executioners of the apoptotic process. cellsignal.com The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. wikipedia.orgnih.gov
Research indicates that this compound may exert its anti-cancer effects by inducing apoptosis. ontosight.ai Studies on related compounds and extracts from the Annonaceae family have shown the induction of apoptosis through mechanisms such as the activation of caspase-3. encyclopedia.pub The process often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the disruption of the mitochondrial membrane potential and subsequent cell death. nih.gov
Insecticidal Activity Research of this compound
In addition to its anti-neoplastic potential, this compound has also been investigated for its insecticidal properties. ontosight.airesearchgate.net Annonaceous acetogenins, in general, are known for their potent pesticidal activities. researchgate.net These compounds are believed to kill target organisms by blocking mitochondrial respiration through the inhibition of NADH-cytochrome-c oxidoreductase. researchgate.net
Studies have documented the insecticidal activity of 85 different annonaceous acetogenins against thirty species of insects, many of which are crop pests or disease vectors. scielo.br The extracts from Annona species have been evaluated against various insects, including Lepidoptera larvae and the mosquito Aedes aegypti. scirp.org Research has shown that these compounds can cause mortality in early instar larvae and have antifeedant effects. scirp.org this compound is among the acetogenins that have been identified in studies focusing on the insecticidal activity of seed extracts from Annonaceae plants. researchgate.net
Neurobiological Activity Research of this compound
The neurobiological activity of this compound, an acetogenin (B2873293) found in plants of the Annonaceae family, has been a subject of scientific inquiry, particularly concerning its potential neurotoxic effects. Research has often focused on the broader context of Annonaceae consumption and its possible links to atypical parkinsonism.
An early epidemiological study suggested a possible relationship between the consumption of tropical fruits from the Annonaceae family, which contain neurotoxic compounds like this compound, and the incidence of atypical parkinsonism in the French West Indies. frontiersin.org This initial observation prompted further investigation into the specific compounds responsible for these effects.
Subsequent in vitro studies involving various acetogenins, including this compound, have explored their effects on neuronal cells. For instance, cis-isoannonacin was among the acetogenins tested for neurotoxicity on rat striatal neuronal cells and mesencephalic dopaminergic neurons. chitkara.edu.in The primary compound of concern in many of these studies has been annonacin (B1665508), the most abundant acetogenin in Annona muricata, which has demonstrated the ability to promote the death of dopaminergic neurons by impairing energy production. researchgate.net
While direct and extensive research solely on the neurobiological activity of isolated this compound is not as prevalent as for annonacin, the existing studies within the broader class of Annonaceous acetogenins indicate a potential for neurotoxic activity. frontiersin.orgchitkara.edu.in However, it has also been noted that prolonged exposure to these molecules may be necessary to observe significant effects in animal models, and pharmacokinetic studies have suggested low bioavailability for compounds like annonacin. chitkara.edu.innih.gov It is important to note that some researchers have since concluded that a causal link between the consumption of Annonaceae species and the development of atypical parkinsonism has not been definitively established. nih.gov
Further research is needed to fully elucidate the specific neurobiological profile of this compound, distinguishing its effects from those of other related acetogenins.
Anti-microbial Activity Research of this compound
The antimicrobial properties of this compound and related compounds from the Annonaceae family have been investigated, revealing potential activity against various microorganisms.
In a broad sense, this compound and its analogs have been reported to possess antimicrobial properties. ontosight.ai This suggests their potential for development in treating infections. ontosight.ai The Annonaceae family, from which this compound is derived, is known to contain a variety of compounds with biological activities, including antimicrobial effects.
More specific research has been conducted through computational methods. A molecular docking study screened numerous phytochemicals from Annona muricata, including this compound, for their potential antifungal activity against Candida albicans. researchgate.netresearchgate.net This in-silico analysis provides a basis for further experimental validation. The study targeted the sterol 14α-demethylase enzyme, a key component in fungal cell membrane biosynthesis. researchgate.netresearchgate.net
While direct experimental data on the minimum inhibitory concentration (MIC) of pure this compound against a wide range of bacteria and fungi is not extensively detailed in the provided context, the broader family of isoquinoline (B145761) alkaloids, a class of compounds to which this compound is related, has demonstrated significant antibacterial activity against various Gram-positive bacteria. nih.govmdpi.com
The following table summarizes the findings from the molecular docking study of this compound against Candida albicans:
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |
| This compound | -7.3 ± 0.14 | 3.63 |
This data indicates a potential for this compound to act as an antifungal agent, though further in vitro and in vivo studies are necessary to confirm these computational findings and to determine its spectrum of activity against other microbial species.
Anti-inflammatory Activity Research of this compound
The anti-inflammatory potential of this compound and related compounds has been an area of scientific interest, with studies suggesting a capacity to modulate inflammatory pathways.
General reports indicate that this compound and its analogs exhibit anti-inflammatory properties, suggesting their potential therapeutic use in managing inflammatory diseases. ontosight.ai The broader class of Annonaceous acetogenins, to which this compound belongs, has been identified as possessing anti-inflammatory activities. researchgate.net
Ethanol extracts of Annona muricata leaves, which contain (2,4-trans)-isoannonacin and (2,4-cis)-isoannonacin among other acetogenins, have demonstrated significant anti-inflammatory effects in animal models. researchgate.netnih.gov In a study using a carrageenan-induced paw edema model in rats, the extract significantly inhibited edema formation. researchgate.netnih.gov This suggests that the compounds within the extract, including the this compound isomers, may interfere with the release or action of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins. nih.gov
The mechanism of action for the anti-inflammatory effects of related compounds often involves the inhibition of key enzymes in the inflammatory cascade. For instance, many anti-inflammatory agents work by blocking cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. derangedphysiology.comwikipedia.org While the specific mechanism of this compound has not been fully elucidated in the provided context, the observed effects of the plant extracts containing it point towards an interaction with these common inflammatory pathways. nih.gov
The following table summarizes the results from the anti-inflammatory study of the A. muricata leaf extract containing this compound isomers in a carrageenan-induced paw edema model:
| Treatment | Dose (mg/kg) | Edema Inhibition at 3 hours (%) | Edema Inhibition at 4 hours (%) |
| A. muricata extract | 200 | 23.16 | 29.33 |
| A. muricata extract | 400 | 29.47 | 37.33 |
These findings underscore the potential of this compound and its related compounds as anti-inflammatory agents, warranting further investigation to isolate the activity of the pure compound and delineate its precise mechanisms of action.
Mechanistic Elucidation of Isoannonacin S Actions
Cellular Pharmacological Investigations of Isoannonacin
Modulation of Intracellular Signaling Pathways
The primary mechanism of this compound, shared with other Annonaceous acetogenins (B1209576), is the disruption of cellular energy production, which subsequently triggers various intracellular signaling cascades, most notably those leading to apoptosis, or programmed cell death. uevora.ptglpbio.com By compromising mitochondrial function, this compound initiates the intrinsic apoptotic pathway. frontiersin.org
This pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). uevora.ptfrontiersin.org The energy depletion caused by this compound is a stress signal that can lead to the activation of pro-apoptotic proteins. These proteins alter the mitochondrial outer membrane permeability, resulting in the release of key signaling molecules like cytochrome c into the cytoplasm. researchgate.net This event triggers the formation of the apoptosome, a protein complex that activates initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell. researchgate.netyoutube.com
Furthermore, the closely related acetogenin (B2873293), annonacin (B1665508), has been shown to modulate signaling pathways related to cell survival and proliferation. In studies on MCF-7 xenograft tumors, annonacin treatment led to the inhibition of estrogen receptor (ER) transcriptional activity and a reduction in cyclin D1 protein expression, a key regulator of the cell cycle. derpharmachemica.com While these specific findings relate to annonacin, the shared core mechanism of mitochondrial inhibition suggests that this compound likely triggers similar signaling events that disrupt cell cycle progression and promote apoptosis.
Impact on Cellular Bioenergetics (e.g., Mitochondrial Complex I Inhibition)
The foundational action of this compound is its potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govnih.gov This multi-subunit enzyme complex is the primary entry point for electrons from NADH into the respiratory chain, and its function is crucial for generating the proton motive force necessary for ATP synthesis. mdpi.com
Annonaceous acetogenins are among the most powerful known inhibitors of Complex I. researchgate.netnih.gov By binding to this complex, this compound effectively blocks the transfer of electrons from NADH to ubiquinone. This blockade has several immediate and critical consequences for cellular bioenergetics:
Decreased ATP Synthesis: The inhibition of the electron transport chain collapses the proton gradient across the inner mitochondrial membrane, severely impairing the ability of ATP synthase to produce ATP through oxidative phosphorylation. nih.gov Studies on the related compound annonacin have demonstrated a concentration-dependent decrease in cellular ATP levels in cultured neurons and a 44% reduction in brain ATP levels following systemic administration in rats. nih.govnih.govresearchgate.net
Inhibition of Oxygen Consumption: As electron flow is halted, the consumption of oxygen at Complex IV is consequently reduced. nih.gov
Metabolic Shift: Cells become heavily reliant on anaerobic glycolysis to meet their energy demands. However, for many cell types, particularly neurons, glycolysis alone is insufficient to compensate for the loss of mitochondrial ATP production, leading to a severe energy crisis. researchgate.net
This profound disruption of cellular energy metabolism is the primary insult that triggers the downstream signaling events and cytotoxic effects associated with this compound. nih.govresearchgate.net
| Parameter | Effect of this compound/Annonacin | Consequence | Reference |
| Mitochondrial Target | NADH:ubiquinone oxidoreductase (Complex I) | Potent Inhibition | nih.govnih.gov |
| ATP Levels | Significant Decrease | Cellular Energy Crisis | nih.govresearchgate.net |
| Oxygen Consumption | Suppression | Impaired Oxidative Phosphorylation | nih.gov |
| Metabolic Reliance | Shift towards Glycolysis | Insufficient energy production in some cell types | researchgate.net |
Molecular Target Identification and Functional Validation
Ligand-Receptor Interaction Studies
The primary molecular target of this compound is unequivocally Mitochondrial Complex I. nih.govresearchgate.net While detailed crystallographic studies of this compound specifically bound to the complex are not widely available, the interaction is understood to be highly specific and potent. Acetogenins are lipophilic molecules, a characteristic that facilitates their passage across cellular and mitochondrial membranes to reach their target. nih.gov The interaction is non-covalent and occurs at the ubiquinone binding site or a nearby site, physically obstructing the electron transfer process. This direct binding and inhibition of Complex I's enzymatic function is the core ligand-"receptor" interaction that initiates the compound's biological effects.
Enzyme Inhibition Profiling (e.g., BCL-XL, HIF-1, Checkpoint-2 Kinase)
Direct enzymatic inhibition profiling of this compound against specific downstream signaling proteins is not extensively documented in the literature. The compound's major inhibitory action is focused on Mitochondrial Complex I. However, the consequences of this primary inhibition can indirectly affect the activity and expression of other enzymes and signaling proteins.
BCL-XL: There is no direct evidence to suggest that this compound is a direct enzymatic inhibitor of BCL-XL. BCL-XL is an anti-apoptotic protein of the Bcl-2 family that functions by sequestering pro-apoptotic proteins. nih.govnih.gov The effect of acetogenins on the apoptotic pathway is generally understood to occur by activating the pro-apoptotic Bcl-2 family members (like Bax) due to cellular stress, rather than by directly inhibiting the anti-apoptotic members like BCL-XL. frontiersin.org However, some studies on annonacin have shown a decrease in the expression of the related anti-apoptotic protein Bcl-2, which is a downstream effect of the induced signaling cascade, not a direct enzyme inhibition. derpharmachemica.com
HIF-1: Hypoxia-inducible factor 1 (HIF-1) is a transcription factor that responds to changes in cellular oxygen levels. nih.gov Its alpha subunit (HIF-1α) is stabilized under hypoxic conditions. Since Complex I inhibition blocks oxygen consumption, it can mimic a state of hyperoxia within the cell, which could theoretically lead to the destabilization of HIF-1α. nih.gov However, direct studies demonstrating this compound as an inhibitor of HIF-1 activity are lacking. The search for HIF-1 inhibitors is an active area of research, with many natural products being investigated, but a direct role for this compound has not been established. nih.govoncotarget.com
Checkpoint-2 Kinase (Chk2): Chk2 is a critical protein kinase in the DNA damage response pathway, leading to cell cycle arrest or apoptosis. nih.govpatsnap.commdpi.com There is currently no scientific literature suggesting that this compound directly inhibits the enzymatic activity of Chk2. The apoptotic effects of this compound are primarily channeled through the mitochondrial energy stress pathway. patsnap.com
Gene Expression and Protein Regulation Studies
The profound metabolic and signaling changes induced by this compound ultimately lead to alterations in gene expression and protein regulation. These changes are typically secondary effects of the primary mitochondrial inhibition.
Research on the closely related compound annonacin provides insight into these regulatory effects. In a study using a nude mouse xenograft model of MCF-7 breast cancer, treatment with annonacin resulted in the downregulation of several key proteins: derpharmachemica.com
Estrogen Receptor (ER): A key driver of proliferation in ER-positive breast cancer.
Cyclin D1: A crucial regulatory protein that governs the transition from the G1 to the S phase of the cell cycle. Its downregulation contributes to cell cycle arrest.
Bcl-2: A primary anti-apoptotic protein. Its inhibition lowers the threshold for apoptosis, sensitizing cells to death signals. derpharmachemica.com
These findings indicate that the cellular response to acetogenin-induced stress involves the shutdown of pro-proliferative and pro-survival pathways at the protein level. While specific transcriptomic or proteomic studies for this compound are not widely available, it is scientifically reasonable to infer that it would regulate a similar suite of genes and proteins related to cell cycle control and apoptosis, given its identical primary mechanism of action.
| Protein | Regulatory Effect of Annonacin | Functional Consequence | Reference |
| Estrogen Receptor (ER) | Downregulation of transcriptional activity | Inhibition of hormone-driven cell proliferation | derpharmachemica.com |
| Cyclin D1 | Downregulation of protein expression | G1 phase cell cycle arrest | derpharmachemica.com |
| Bcl-2 | Downregulation of protein expression | Increased propensity for apoptosis | derpharmachemica.com |
Structure Activity Relationship Sar Studies of Isoannonacin and Its Analogues
Rational Design and Synthesis of Isoannonacin Analogues
The rational design of this compound analogues is a strategic process aimed at creating new molecules with enhanced activity or more desirable properties. nih.gov This approach leverages an understanding of how the molecule interacts with its biological targets to make purposeful structural modifications. The synthesis of these new derivatives is a complex process focused on altering key parts of the acetogenin (B2873293) structure, such as the long aliphatic chain, the tetrahydrofuran (B95107) (THF) rings, and the α,β-unsaturated γ-lactone ring at one end. researchgate.net
Researchers have developed various synthetic routes to produce analogues. dokumen.pub For instance, new hybrid molecules of Annonaceous acetogenins (B1209576) have been synthesized to investigate their inhibitory activities. researchgate.net The synthesis strategies often involve multi-step processes to build the core structure and then introduce specific functional groups or alter stereochemistry. One study detailed the synthesis of a series of stereoisomers for the azetidine (B1206935) ring of a related compound to evaluate how these changes affected biological activity. researchgate.net The goal of these synthetic efforts is to produce a library of related compounds that can be tested to establish clear structure-activity relationships, guiding the development of more effective molecules. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. amazonaws.com The fundamental principle is that variations in the structural or physicochemical properties of a molecule, such as lipophilicity, electronics, and sterics, lead to changes in its biological activity. scielo.br
The QSAR modeling process involves several key steps:
Data Set Selection : A group of compounds with known biological activities, such as this compound and its analogues, is selected. amazonaws.com
Descriptor Calculation : Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. scielo.br
Model Development : A mathematical equation is generated to correlate the molecular descriptors with the observed biological activity. This model takes the general form: Activity = f(physicochemical properties and/or structural properties). scielo.br
Validation : The model's predictive power is rigorously tested to ensure it is robust and reliable. amazonaws.com
For Annonaceous acetogenins, QSAR studies help to identify the key structural features that are essential for their activity. amazonaws.com By analyzing a series of related compounds, these models can predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. scielo.br This significantly streamlines the drug discovery process. amazonaws.com For example, a QSAR model for EGFR kinase inhibitors was developed with a high correlation (R square value of .976), indicating it could accurately account for the activity of potential inhibitors. amazonaws.com
In Silico Approaches: Molecular Docking and Dynamics Simulations for SAR Prediction
In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful computational tools used to predict and analyze how a molecule like this compound interacts with its biological targets at an atomic level. nih.gov
Molecular Docking is a technique that predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a receptor, typically a protein. nih.gov This helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a docking score in kcal/mol. researchgate.net A more negative score typically indicates a stronger predicted interaction. In a comprehensive study involving 76 different Annonaceous acetogenins docked against the DNMT1 protein, several compounds showed high binding affinities. researchgate.net Notably, isoannonacinone, a derivative of this compound, was among the compounds with the highest negative binding energy. researchgate.net
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Annohexocin | -10.266 |
| Isoannonacinone | -10.209 |
| Annonacin (B1665508) | -9.839 |
Data from an in-silico study on Annonaceous acetogenins. researchgate.net
Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. mdpi.com After a ligand is docked to its receptor, an MD simulation can be run to assess the stability of the resulting complex. nih.gov This provides insights into how the complex behaves in a dynamic, solvated environment, which is more representative of physiological conditions. mdpi.com For example, an MD simulation of annonacin, a compound closely related to this compound, was conducted for 100 nanoseconds and revealed that the compound remained stable within the catalytic domain of its target protein, confirming a persistent and stable binding. researchgate.net This integration of docking and MD simulations provides a more detailed and reliable prediction of the structure-activity relationship, guiding the rational design of more potent analogues. nih.gov
Advanced Analytical Methodologies for Isoannonacin Quantification and Characterization
High-Resolution Chromatographic Techniques for Isoannonacin Analysis
Chromatography is a fundamental technique for separating individual components from a complex mixture. ijpsjournal.com For natural product extracts, which can contain numerous closely related compounds, high-resolution chromatography is essential for isolating and quantifying specific molecules like this compound. nih.gov These methods are characterized by their high efficiency and resolving power, enabling the separation of structurally similar isomers. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most prominent and widely used technique for the analysis and purification of acetogenins (B1209576), including this compound. openaccessjournals.com Its versatility and high resolution make it indispensable for separating these compounds from crude plant extracts or synthetic reaction mixtures. researchgate.netmetwarebio.com
Research has demonstrated the use of HPLC coupled with mass spectrometry (HPLC-MS) for the identification of annonaceous acetogenins like this compound in plant extracts. researchgate.netfyicenter.com Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) or methanol), is typically employed. This setup separates compounds based on their hydrophobicity.
The primary applications of liquid chromatography for this compound include:
Isolation and Purification: Semi-preparative and preparative HPLC are used to isolate pure this compound from complex mixtures, which is a critical step for conducting biological assays and for use as an analytical standard. nih.gov
Quantification: HPLC coupled with a suitable detector, such as an Ultraviolet (UV) or a Mass Spectrometry (MS) detector, allows for the precise quantification of this compound in various samples. chromatographytoday.com
Metabolite Profiling: HPLC-based methods are used to generate chemical profiles of Annona species, helping to identify and compare the acetogenin (B2873293) content, including this compound, among different samples. nih.govcaasjk.com
Table 1: Typical Liquid Chromatography Parameters for Acetogenin Analysis This table is a representative example of typical starting conditions for the analysis of acetogenins like this compound.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on polarity. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) | Allows for the elution of compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Controls the speed of the separation. |
| Detector | UV-Vis or Mass Spectrometry (MS) | Detects and quantifies the separated compounds. |
| Temperature | 25-40 °C | Ensures reproducibility of retention times. |
Gas Chromatography (GC) is a powerful analytical technique primarily used for separating and analyzing volatile and thermally stable compounds. libretexts.orgopenaccessjournals.com The direct analysis of this compound by GC is generally not feasible due to its high molecular weight and low volatility, which prevent it from being easily vaporized without thermal decomposition.
However, GC can have indirect applications in the analysis of this compound-containing products:
Residual Solvent Analysis: In the pharmaceutical context, if this compound were to be formulated as a drug product, GC would be the standard method for detecting and quantifying residual organic solvents used during its extraction and purification, ensuring they are below safety limits set by guidelines like ICH Q3C. scirp.orgijpsjournal.com
Impurity Profiling: GC can be used to detect any small, volatile impurities that might be present in a sample of this compound. scirp.org
Analysis of Derivatized Samples: While not common, it is theoretically possible to chemically modify this compound through derivatization to create a more volatile and thermally stable analogue that could be analyzed by GC. This approach is complex and typically less favored than the more direct analysis by LC-MS.
Advanced Spectroscopic Techniques for this compound Structural Confirmation and Purity Assessment (e.g., Mass Spectrometry)
While chromatography separates a sample into its components, spectroscopic techniques are used to elucidate the structure of the isolated molecules and confirm their identity. solubilityofthings.com For a complex molecule like this compound, a combination of techniques is often required, with mass spectrometry being particularly crucial. researchgate.net
Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. americanpharmaceuticalreview.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both the identification and structural characterization of compounds in a mixture. mtoz-biolabs.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. americanpharmaceuticalreview.com
Tandem mass spectrometry (MS/MS) is especially valuable for the structural elucidation of acetogenins. researchgate.net In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides detailed structural information, such as the location of functional groups. Studies on annonacin (B1665508), a close isomer of this compound, have shown that techniques like Electrospray Ionization (ESI) coupled with a hybrid linear ion trap/orbitrap mass spectrometer can provide significant structural information through low-energy collision-induced dissociation (CID). researchgate.net These analyses help to differentiate between isomers by revealing subtle differences in their fragmentation pathways. researchgate.net
Key applications of mass spectrometry for this compound include:
Molecular Weight Confirmation: Determining the precise molecular weight of the compound.
Structural Elucidation: Analyzing fragmentation patterns to confirm the connectivity of atoms and the positions of hydroxyl groups and the tetrahydrofuran (B95107) rings. researchgate.netcaasjk.com
Purity Assessment: Detecting and identifying impurities by searching for ions with different mass-to-charge ratios than the main compound. americanpharmaceuticalreview.com
Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also essential for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. researchgate.net
Development and Validation of Bioanalytical Methods for this compound
Bioanalytical methods are developed to quantify a compound, such as this compound, in biological matrices like blood, plasma, or tissue. au.dk This is essential for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. openaccessjournals.comnih.gov The development and validation of these methods must adhere to strict guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the reliability and reproducibility of the data. fda.goveuropa.eueuropa.eu
For this compound, a quantitative bioanalytical method would most likely be based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to the technique's high sensitivity and selectivity, which are necessary for detecting low concentrations of the analyte in a complex biological matrix. cuni.cznih.gov
The development process involves optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. cuni.cz Once developed, the method must undergo a full validation, which assesses several key parameters: nih.govwho.int
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites.
Accuracy: The closeness of the measured concentration to the true concentration.
Precision: The degree of scatter between a series of measurements, assessed as both intra-day (repeatability) and inter-day (intermediate precision) variability.
Calibration Curve: Demonstrating the relationship between the instrument response and the known concentration of the analyte over a specific range. The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the boundaries of this range. nih.gov
Recovery: The efficiency of the extraction process from the biological matrix.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).
Table 2: Core Parameters for Bioanalytical Method Validation Based on FDA and EMA guidelines. fda.goveuropa.eu
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of mean test results to the true concentration. | Within ±15% of nominal value (±20% at LLOQ). |
| Precision | The coefficient of variation (CV) of replicate measurements. | ≤15% CV (≤20% CV at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte. | Response of interfering peaks should be <20% of the LLOQ. |
| Stability | Analyte concentration remains within acceptable limits after storage. | Mean concentration within ±15% of nominal concentration. |
| Matrix Effect | Assessment of the influence of matrix components on ionization. | The CV of the IS-normalized matrix factor should be ≤15%. |
Cross-validation may also be necessary if samples are analyzed in different laboratories or if different analytical techniques are used. nih.gov A successfully validated bioanalytical method ensures that the data generated in preclinical or clinical studies are reliable for decision-making.
Future Research Directions in Isoannonacin Investigations
Identification of Unaddressed Research Gaps and Emerging Questions
Despite the promising cytotoxic profiles of isoannonacin and related acetogenins (B1209576), several critical research gaps need to be addressed to ensure a comprehensive understanding of their therapeutic potential and safety.
Mechanism of Action Beyond Complex I Inhibition : The primary mechanism of action for annonaceous acetogenins is the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. frontiersin.orgnih.gov This leads to a decrease in ATP production, which disproportionately affects cancer cells with their high energy demands. nih.gov However, it is plausible that this compound and other acetogenins have other cellular targets. Future research should explore these alternative mechanisms, which could explain their broad range of biological activities and potential for selective cytotoxicity. For instance, some acetogenin (B2873293) analogues have been shown to modify the cell cycle at either the G1 or G2/M phase, suggesting target pathways different from natural acetogenins. mdpi.com
Neurotoxicity Concerns : A significant concern with some acetogenins, such as annonacin (B1665508), is their potential neurotoxicity. mdpi.com Studies have linked the consumption of Annona species to atypical Parkinsonism. mdpi.com A major research gap is the lack of specific studies on the neurotoxic potential of this compound. It is crucial to determine if this compound shares the same neurotoxic profile as annonacin and to understand the structural features that contribute to this toxicity. This knowledge is vital for the design of safer, non-toxic analogues.
Lack of In Vivo and Clinical Data : The majority of research on acetogenins, including this compound, has been conducted in vitro. ijper.org There is a pressing need for extensive in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and systemic toxicity of this compound. frontiersin.orgresearchgate.net Furthermore, the absence of rigorously controlled clinical trials for any annonaceous acetogenin is a major hurdle in their clinical development. researchgate.netderpharmachemica.com Future research must aim to bridge this translational gap to validate the therapeutic potential of this compound in humans.
Structure-Activity Relationship (SAR) and Selective Cytotoxicity : While it is known that the tetrahydrofuran (B95107) (THF) ring structure is important for the bioactivity of acetogenins, the precise SAR for this compound is not fully elucidated. frontiersin.orgnih.gov Further investigation is needed to understand how modifications to its structure could enhance its cytotoxicity towards cancer cells while minimizing effects on healthy cells. Some studies have shown that certain acetogenins exhibit selective cytotoxicity against specific cancer types, and understanding the basis for this selectivity is a key area for future research. researchgate.net
Translational Potential of this compound as a Lead Compound
This compound's potent cytotoxicity makes it a promising lead compound for the development of new anticancer drugs. researchgate.net The process of lead optimization is crucial to improve its therapeutic properties, such as potency, efficacy, selectivity, and bioavailability. nih.gov
Synthesis of Novel Analogues : One of the most promising avenues for future research is the design and synthesis of novel this compound analogues. nih.gov By modifying the core structure of this compound, it may be possible to develop derivatives with improved anticancer activity and reduced toxicity. nih.govmdpi.com For example, simplifying the structure by replacing the THF rings with other moieties has been explored for other acetogenins, leading to compounds with different biological activity profiles. nih.govmdpi.com The development of analogues with enhanced properties is a key step in translating the initial discovery of this compound into a viable clinical candidate. nih.gov
| Analogue Type | Modification | Effect on Cytotoxicity | Reference |
| Polyether Analogues | Replacement of THF core with polyether structures | Maintained or slightly decreased cytotoxicity compared to natural acetogenins. | mdpi.com |
| Amino Analogues | Replacement of hydroxyl groups with various amino groups | Varied effects on activity, with some showing potent cytotoxicity against resistant cell lines. | researchgate.net |
| Esterified Analogues | Esterification of the carboxyl group | Significantly higher cytotoxic and genotoxic activities than the parent compound in some cases. | mdpi.com |
Overcoming Multidrug Resistance (MDR) : A significant challenge in cancer chemotherapy is the development of MDR in cancer cells. Some acetogenins have shown efficacy against MDR cancer cell lines. nih.gov Future studies should specifically investigate the potential of this compound and its analogues to overcome MDR, which would represent a significant therapeutic advance.
Integration of Novel Technologies in this compound Research
The integration of novel technologies can accelerate the research and development of this compound-based therapeutics. nih.gov
Advanced Analytical and Purification Techniques : The isolation and characterization of this compound from natural sources can be challenging. Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and analytical methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are crucial for obtaining pure compounds and elucidating their structures. oatext.com
Nanotechnology for Drug Delivery : A major hurdle for the clinical application of acetogenins is their high lipophilicity and poor water solubility. mdpi.com Nanotechnology offers a promising solution to this problem. Encapsulating this compound in nanoformulations, such as chitosan (B1678972) microparticles or lipid-based carriers, could improve its bioavailability, stability, and targeted delivery to tumor sites, thereby enhancing its efficacy and reducing systemic toxicity. researchgate.netresearchgate.netmdpi.com
Computational and AI-driven Drug Discovery : Computational tools, including molecular docking and virtual screening, can be employed to predict the interactions of this compound with its molecular targets and to design novel analogues with improved binding affinity and selectivity. researchgate.netmdpi.com Artificial intelligence and machine learning algorithms can analyze large datasets to identify potential new therapeutic applications for this compound and to optimize its structure for desired pharmacological properties. researchgate.net
Q & A
Basic Research Questions
Q. What validated methods are used to characterize the purity and structure of Isoannonacin in laboratory settings?
- Methodological Answer : Characterization involves a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm structural motifs .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (e.g., λ = 220 nm) .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match theoretical predictions .
Q. How can researchers design experiments to assess the in vitro bioactivity of this compound against cancer cell lines?
- Experimental Design :
- Cell Lines : Select lines with documented sensitivity to acetogenins (e.g., MCF-7, HepG2) .
- Dose Ranges : Use logarithmic dilutions (e.g., 0.1–100 μM) to establish IC₅₀ values via MTT assays .
- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only negatives to validate assay conditions .
- Data Analysis : Calculate dose-response curves using nonlinear regression models (e.g., GraphPad Prism) and report 95% confidence intervals .
Q. What are the recommended protocols for isolating this compound from natural sources?
- Extraction : Use polar solvents (e.g., methanol or ethanol) for maceration of plant material, followed by liquid-liquid partitioning with ethyl acetate .
- Purification : Employ flash chromatography (silica gel) with gradient elution (hexane:ethyl acetate) and monitor fractions via TLC .
- Validation : Cross-reference isolated compound’s NMR and MS data with published spectra to confirm identity .
Advanced Research Questions
Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound pharmacological studies?
- Analysis Framework :
- ANOVA : Compare mean IC₅₀ values across cell lines with post-hoc Tukey tests to adjust for multiple comparisons .
- Nonlinear Regression : Fit sigmoidal curves to dose-response data using the Hill equation, reporting R² values and residual plots .
Q. How should researchers address discrepancies between computational predictions and experimental results regarding this compound’s molecular interactions?
- Contradiction Analysis :
- Method Validation : Replicate docking studies (e.g., AutoDock Vina) with varied force fields and hydration conditions .
- Experimental Cross-Check : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinities empirically .
- Error Reporting : Quantify uncertainties in computational parameters (e.g., grid spacing, solvation models) and experimental replicates .
Q. What methodologies enable the comparative analysis of this compound’s efficacy versus structurally analogous annonaceous acetogenins?
- Study Design :
- Structural Clustering : Group compounds by core scaffolds (e.g., adjacent THF rings) using cheminformatics tools (e.g., RDKit) .
- Biological Assays : Test all analogs under identical conditions (e.g., 48-hour exposure, same cell line batch) to minimize variability .
- Meta-Analysis : Systematically review prior studies to contextualize findings, adhering to PRISMA guidelines for transparency .
Q. How can researchers optimize in vivo models to evaluate this compound’s pharmacokinetic properties while minimizing ethical concerns?
- Ethical Frameworks :
- 3Rs Principle : Refine dosing protocols (e.g., staggered administration) to reduce animal numbers .
- Model Selection : Use zebrafish embryos (FET assay) for preliminary toxicity screening before murine studies .
Methodological Guidelines
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with gaps in annonaceous acetogenin research .
- Data Presentation : Follow journal-specific tables/figures guidelines (e.g., Roman numerals for tables, metric units) .
- Contradiction Resolution : Document methodological variances (e.g., solvent polarity in extraction) that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
